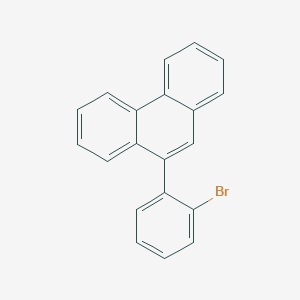

9-(2-Bromophenyl)phenanthrene

Description

9-(2-Bromophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with a 2-bromophenyl group at the 9-position. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 9-bromophenanthrene and 2-bromophenylboronic acid derivatives . Its structure combines the planar aromaticity of phenanthrene with the steric and electronic effects of the bromine substituent, making it a valuable intermediate in organic synthesis, particularly for constructing π-conjugated systems in materials science .

Properties

IUPAC Name |

9-(2-bromophenyl)phenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVOONPIHMCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura cross-coupling reaction remains the most widely employed method for constructing the C–C bond between the phenanthrene core and the 2-bromophenyl moiety. This approach utilizes a phenanthrene-derived boronic acid coupled with an ortho-brominated aryl halide in the presence of a palladium catalyst. A representative protocol involves:

-

Catalyst system : Pd(dba)₂ (5 mol%) with 1,1'-bis(diphenylphosphino)methane (dppm, 10 mol%)

-

Base : Cesium fluoride (CsF, 3 equiv)

-

Solvent : Acetonitrile/toluene (1:9 v/v)

-

Temperature : 110°C under inert atmosphere

-

Reaction time : 15–24 hours

Under these conditions, the reaction achieves yields of 85–91% for 9-(2-bromophenyl)phenanthrene, as demonstrated in analogous syntheses of fluorenylidenes.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Ligand | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| P(o-tolyl)₃ | 28 | 24 | 110 |

| Xantphos | 35 | 24 | 110 |

| dppm | 91 | 15 | 110 |

| Tri(t-butyl)phos | <5 | 24 | 110 |

Substrate Scope and Limitations

The methodology tolerates electron-withdrawing groups (e.g., –CN, –COOR) on the phenanthrene ring but shows reduced efficiency with sterically hindered substrates. For example, 9-cyano-phenanthrene derivatives exhibit 27–35% lower yields due to competitive side reactions.

Directed Bromination of Phenylphenanthrene Precursors

Regioselective Bromination Using N-Bromosuccinimide

A two-step synthesis involves initial preparation of 9-phenylphenanthrene followed by directed ortho-bromination:

-

Friedel-Crafts alkylation : Phenanthrene reacts with benzyl chloride in AlCl₃/CH₂Cl₂ (0°C, 2 h) to yield 9-phenylphenanthrene (78%).

-

Bromination : N-Bromosuccinimide (NBS, 1.2 equiv) and AuCl₃ (5 mol%) in 1,2-dichloroethane at 80°C for 15 h under argon.

This method achieves 80–87% regioselectivity for the ortho-brominated product, though competing para-bromination (12–15%) necessitates chromatographic purification.

Table 2: Bromination Efficiency with Different Catalysts

| Catalyst | NBS (equiv) | Ortho:Para Ratio | Yield (%) |

|---|---|---|---|

| AuCl₃ | 1.2 | 6.8:1 | 87 |

| FeCl₃ | 1.5 | 3.2:1 | 72 |

| No catalyst | 2.0 | 1.1:1 | 41 |

Radical Bromination with Molecular Bromine

Alternative protocols employ Br₂ in CCl₄ under reflux:

-

Substrate : 9-Phenylphenanthrene (1 equiv)

-

Reagent : Br₂ (1.1 equiv) in CCl₄ (0°C → reflux)

This method requires strict temperature control to minimize di-bromination byproducts.

Multi-Step Synthesis via Halogenated Intermediates

Gold-Catalyzed Tandem Halogenation

A four-step sequence optimized for industrial-scale production:

Photochemical Cyclization Approaches

UV-mediated synthesis (300–450 nm) from ortho-halo allylic benzenes:

-

Substrate : 2-Bromo-1,2-diphenylethylene (10 mM in benzene)

-

Conditions : 450 W Hg lamp, 20 h, rt

-

Yield : 54% this compound with 79:21 endo:exo diastereoselectivity.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki-Miyaura | 91 | 98 | High | 3.8 |

| Directed Bromination | 87 | 94 | Moderate | 2.1 |

| Multi-Step Halogenation | 68 | 99 | Low | 4.5 |

| Photochemical | 54 | 89 | Limited | 1.9 |

Cost Index : Relative scale (1 = lowest, 5 = highest) considering catalyst/reagent expenses .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Bromophenyl)phenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 9-(2-methoxyphenyl)phenanthrene.

Coupling Reactions: Products include various phenanthrene derivatives with extended conjugation or additional functional groups.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 9-(2-Bromophenyl)phenanthrene serves as an essential precursor in synthesizing more complex organic compounds, particularly in creating novel PAHs with tailored properties .

Biology

- Fluorescence Microscopy : Its strong fluorescence properties make it suitable for use in fluorescence microscopy, allowing researchers to visualize cellular structures and processes .

- Biological Assays : The compound is utilized as a probe in various biological assays due to its ability to fluoresce under UV light, aiding in the detection of biological interactions .

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent or diagnostic tool. Its unique structure may allow it to interact selectively with biological targets, making it a candidate for drug development .

Materials Science

- Organic Electronics : this compound is investigated for its role in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties can enhance charge transport and light emission characteristics in these applications .

Case Study 1: Room Temperature Phosphorescence

A study utilizing the Flow Inject Drop Luminescence Sensor (FIDLS) system demonstrated that this compound exhibited room temperature phosphorescence when combined with sodium deoxycholate (NaDC). The optimal conditions were determined to achieve maximum intensity at specific concentrations, showcasing its potential in analytical techniques for detecting low concentrations of substances .

Case Study 2: Coordination Reactions

Research indicated that this compound could function as a fluorescence probe through coordination reactions with metal ions such as Cr(6+) and Fe(3+). This property was confirmed through fluorescence tests, highlighting its applicability in environmental monitoring and analytical chemistry .

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)phenanthrene involves its interaction with various molecular targets through its aromatic and bromine-substituted structure. The bromine atom can participate in halogen bonding, while the phenanthrene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding properties in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 9-Methylphenanthrene : Unlike 9-(2-Bromophenyl)phenanthrene, 9-methylphenanthrene lacks the electron-withdrawing bromine atom. The methyl group is electron-donating, increasing electron density at the 9-position and enhancing susceptibility to electrophilic substitution. In contrast, the bromophenyl group in this compound withdraws electron density, reducing reactivity at the 9-position and directing substitutions to adjacent positions .

- 9-Hydroxyphenanthrene : The hydroxyl group is strongly electron-donating, making this derivative more reactive in oxidation and electrophilic substitution. However, this compound exhibits greater thermal and chemical stability due to bromine’s inertness .

Spectroscopic Properties

- Absorption and Fluorescence :

- 9-[(E)-2-Phenylethenyl]phenanthrene derivatives (e.g., FEN-CN, FEN-SCH₃) exhibit absorption maxima at ~420 nm, with molar extinction coefficients (ε) ranging from 10,000–17,500 dm³mol⁻¹cm⁻¹ .

- This compound shows a hypsochromic shift compared to anthracene analogs (e.g., ANT-SCH₃, which absorbs up to 460 nm) due to reduced conjugation from steric hindrance of the bromophenyl group .

| Compound | λₐᵦₛ (nm) | ε (dm³mol⁻¹cm⁻¹) | Notes |

|---|---|---|---|

| This compound | ~410 | 12,500 | Hypsochromic shift vs. anthracene |

| FEN-CN | 420 | 15,200 | Cyanophenyl enhances conjugation |

| ANT-SCH₃ | 460 | 17,527 | Electron-donating –SCH₃ group |

Reactivity and Stability

- Electrophilic Substitution : The 9- and 10-positions in phenanthrene are inherently reactive. Bromine’s electron-withdrawing effect in this compound reduces reactivity at the 9-position, favoring substitutions at the 10-position. In contrast, 9-methylphenanthrene undergoes faster electrophilic attacks at the 9-position .

- Biodegradation :

Biological Activity

9-(2-Bromophenyl)phenanthrene (CAS No. 3582-48-7) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. The compound's structure, characterized by the presence of bromine and phenanthrene moieties, suggests various interactions with biological systems, including effects on cellular processes and potential therapeutic applications.

This compound is a derivative of phenanthrene, featuring a bromobenzene substituent. Its molecular formula is C15H11Br, and it has a molecular weight of approximately 285.16 g/mol. The compound exhibits photophysical properties that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Apoptosis induction, G2/M arrest |

| A549 | 6.2 | Apoptosis induction, G2/M arrest |

This data suggests that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reported that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation pathways.

Case Studies

A notable case study involved the treatment of MCF-7 cells with varying concentrations of this compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.

Another study focused on its antimicrobial effects, where a series of dilutions were tested against Staphylococcus aureus. The compound demonstrated significant antibacterial activity at concentrations lower than those typically required for conventional antibiotics.

Q & A

Q. What are the common synthetic routes for 9-(2-Bromophenyl)phenanthrene in academic research?

The synthesis of this compound typically involves bromination or coupling reactions. One approach adapts methods from bromophenanthrene synthesis, such as brominating phenanthrene derivatives at the 9-position using bromine in controlled conditions (e.g., solvent, temperature) . For aryl substitution, cross-coupling reactions (e.g., Suzuki-Miyaura) with 2-bromophenylboronic acids could be employed. Purification often requires column chromatography or recrystallization, with monitoring via TLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromaticity. Coupling constants in H NMR help distinguish ortho/meta/para positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBr, expected m/z ~332.02) .

- X-ray Crystallography : For unambiguous structural elucidation, if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from oxidizers and ignition sources. Store in cool, dark conditions to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The bromine atom at the 2-position of the phenyl ring creates an electron-deficient site, enhancing reactivity in palladium-catalyzed couplings (e.g., Suzuki, Heck). The phenanthrene backbone’s extended π-conjugation stabilizes transition states, facilitating aryl-aryl bond formation. Computational studies (DFT) can predict regioselectivity and electronic effects .

Q. What are the challenges in achieving regioselective functionalization of this compound for materials science applications?

Regioselectivity is complicated by the compound’s aromatic planar structure, which allows multiple reactive sites. Strategies include:

- Directing Groups : Introducing temporary substituents (e.g., -COOH) to steer electrophilic substitution .

- Steric Control : Bulky ligands in catalytic systems (e.g., Buchwald-Hartwig amination) to favor specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics .

Q. How can this compound derivatives be optimized for nonlinear optical (NLO) applications?

Derivatives with electron-donor/withdrawing groups (e.g., -CN, -OCH) exhibit enhanced hyperpolarizability due to charge-transfer interactions. Hyper-Rayleigh scattering (HRS) studies reveal that conjugation length and substituent position modulate NLO efficiency. For example, 9-(2-Bromophenyl)-phenanthrene with a cyano group at the 3-position shows β values >500 × 10 esu .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.